
2,3,4,4',6-Pentafluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4’,6-Pentafluoro-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C12H5F5. This compound is part of the biphenyl family, where two benzene rings are connected by a single bond. The presence of five fluorine atoms significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as cobalt trifluoride (CoF3) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of electrochemical fluorination (ECF). This process involves the electrolysis of biphenyl in a solution of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can participate in nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in SNAr reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Scientific Research Applications
2,3,4,4’,6-Pentafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways.
Industry: It is used in the production of specialty polymers and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism by which 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl exerts its effects is largely dependent on its interaction with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, which can influence the reactivity of the compound in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their function by binding to active sites or modifying their structure.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluoro-1,1’-biphenyl: This compound has a similar structure but with a different fluorine atom arrangement.
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Another fluorinated biphenyl derivative with an iodine atom, which can be used in different chemical reactions.
Decafluorobiphenyl: A fully fluorinated biphenyl compound with ten fluorine atoms, offering even greater chemical stability and unique properties.
Uniqueness: 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
505058-35-5 |
|---|---|
Molecular Formula |
C12H5F5 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
1,2,3,5-tetrafluoro-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H5F5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
InChI Key |
UVQLCLOPGVSJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


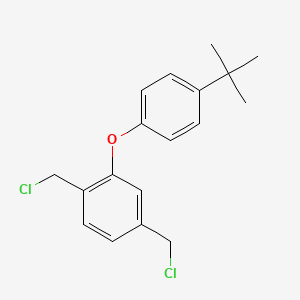
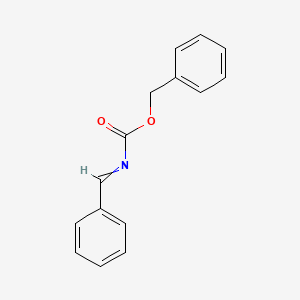
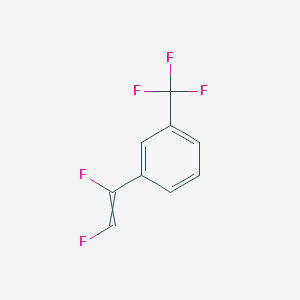
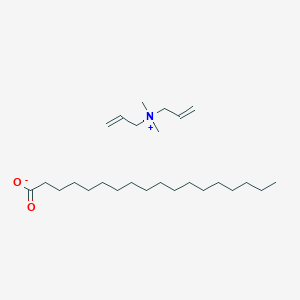
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
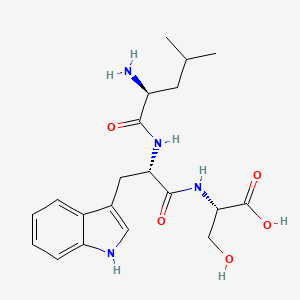
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
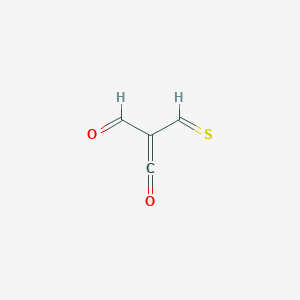
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
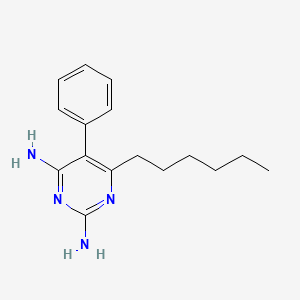
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
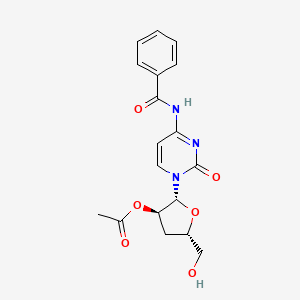
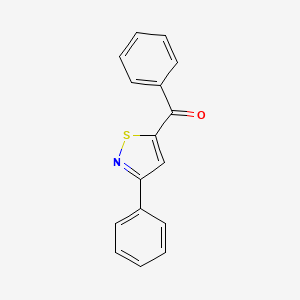
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
